molecular formula C16H18N2O B14697803 N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea CAS No. 25145-36-2

N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea

Cat. No.: B14697803
CAS No.: 25145-36-2
M. Wt: 254.33 g/mol
InChI Key: WUGZOMQSZFLEKI-ZDUSSCGKSA-N
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Description

N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea typically involves the reaction of 4-methylphenyl isocyanate with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-N’-phenylethylurea
  • N-(4-Methylphenyl)-N’-[(1R)-1-phenylethyl]urea
  • N-(4-Methylphenyl)-N’-[(1S)-1-(4-methylphenyl)ethyl]urea

Uniqueness

N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea is unique due to its specific stereochemistry and the presence of both a methylphenyl and a phenylethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

25145-36-2

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[(1S)-1-phenylethyl]urea

InChI

InChI=1S/C16H18N2O/c1-12-8-10-15(11-9-12)18-16(19)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H2,17,18,19)/t13-/m0/s1

InChI Key

WUGZOMQSZFLEKI-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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